9-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane
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Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis
Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Physical and Chemical Properties Analysis
Thiazole itself is a pale yellow liquid with a pyridine-like odor . It has a molecular formula of C3H3NS . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-(4-propan-2-yl-1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS/c1-13(2)14-11-23-15(18-14)16(22)21-7-5-17(6-8-21)12-19(3)9-10-20(17)4/h11,13H,5-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODPHJCFNWNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)N2CCC3(CC2)CN(CCN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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